2,4(1H,3H)-Pyrimidinedione, 6-bromo-1-((2-hydroxyethoxy)methyl)-5-methyl-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 6-bromo-1-((2-hydroxyethoxy)methyl)-5-methyl- is a brominated pyrimidinedione derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-bromo-1-((2-hydroxyethoxy)methyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 6-bromo-1-((2-hydroxyethoxy)methyl)-5-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-bromo-1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets. The bromine atom and the hydroxyethoxy methyl group play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: Another brominated compound with different structural features.
6-Bromo-1-[(2-hydroxyethoxy)methyl]-2,4(1H,3H)-quinazolinedione: A structurally similar compound with a quinazoline core.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 6-bromo-1-((2-hydroxyethoxy)methyl)-5-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
131194-10-0 |
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Molecular Formula |
C8H11BrN2O4 |
Molecular Weight |
279.09 g/mol |
IUPAC Name |
6-bromo-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11BrN2O4/c1-5-6(9)11(4-15-3-2-12)8(14)10-7(5)13/h12H,2-4H2,1H3,(H,10,13,14) |
InChI Key |
MAGVEXJBSDQQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)Br |
Origin of Product |
United States |
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